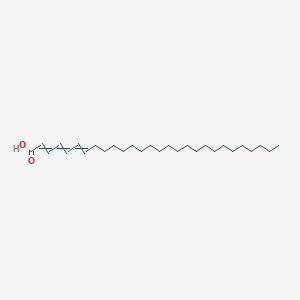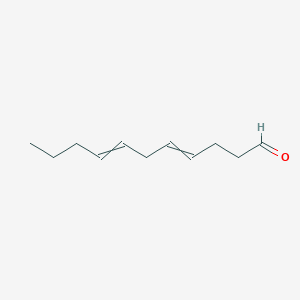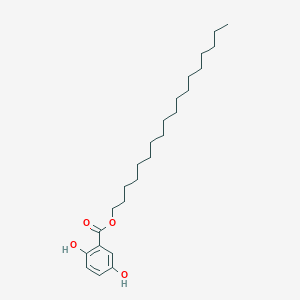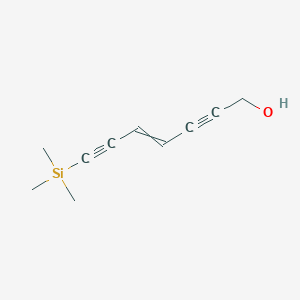![molecular formula C9H16OS B14291494 1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one CAS No. 112383-63-8](/img/structure/B14291494.png)
1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one is an organic compound with the molecular formula C9H16OS It is a ketone derivative characterized by a cyclohexyl ring substituted with a methylsulfanyl group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methylthiol in the presence of a base, followed by oxidation to introduce the ethanone group. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted cyclohexyl ethanones
Wissenschaftliche Forschungsanwendungen
1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidation-reduction reactions and nucleophilic substitutions. The presence of the methylsulfanyl group enhances its reactivity and ability to form stable intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclohexyl-2-(methylsulfinyl)ethanone
- 1-Cyclohexyl-2-(methylsulfonyl)ethanone
- 1-(1-Cyclohexen-1-yl)ethanone
Uniqueness
1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
112383-63-8 |
|---|---|
Molekularformel |
C9H16OS |
Molekulargewicht |
172.29 g/mol |
IUPAC-Name |
1-(1-methylsulfanylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H16OS/c1-8(10)9(11-2)6-4-3-5-7-9/h3-7H2,1-2H3 |
InChI-Schlüssel |
FMSXYEJMPAXHSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCCCC1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14291421.png)

![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)

![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
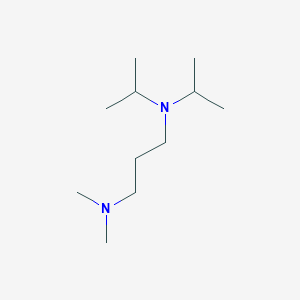

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
